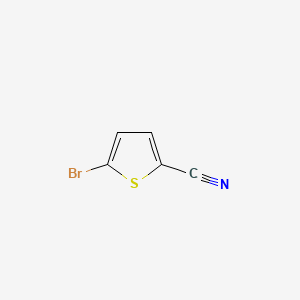

5-Bromothiophene-2-carbonitrile

Descripción

Significance of Halogenated Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science

Halogenated thiophene derivatives are crucial building blocks in the fields of organic synthesis and materials science. nih.gov The presence of a halogen atom, such as bromine, on the thiophene ring introduces a reactive site that allows for a variety of chemical transformations. This reactivity is fundamental to the construction of more complex molecular architectures.

In organic synthesis, halogenated thiophenes serve as key intermediates in cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. smolecule.com These reactions are instrumental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The thiophene ring itself is a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in drug candidates to improve properties like bioavailability while reducing metabolic degradation. nih.gov

In the realm of materials science, the electronic properties of halogenated thiophenes make them valuable components in the development of organic electronics. smolecule.comnih.gov They are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govrsc.org The incorporation of thiophene units into polymer backbones can enhance properties such as charge transport and crystallinity, which are critical for the performance of these devices. rsc.org The ability to tune the electronic and optical properties of these materials through the strategic placement of halogen atoms and other functional groups is a key area of research. acs.orgrsc.org

Overview of Nitrile-Containing Heterocycles in Advanced Materials and Medicinal Chemistry

Nitrile-containing heterocycles are a class of organic compounds that have garnered significant attention due to their diverse applications in advanced materials and medicinal chemistry. nih.govrsc.org The nitrile group (–C≡N) is a highly polar and versatile functional group that can participate in a wide range of chemical reactions. numberanalytics.com

In advanced materials, the strong electron-withdrawing nature of the nitrile group significantly influences the electronic and optical properties of heterocyclic compounds. This makes them suitable for applications in organic electronics, where they can be used to create materials with specific functionalities. smolecule.com For instance, nitrile-containing polymers are used in the production of high-performance materials. numberanalytics.com

The role of nitrile-containing heterocycles in medicinal chemistry is particularly noteworthy. mdpi.commdpi.com A significant number of FDA-approved drugs contain a nitrogen heterocycle, and the inclusion of a nitrile group can enhance a drug's pharmacological profile. nih.govacs.org The nitrile group can improve a molecule's binding affinity to its target, increase its metabolic stability, and enhance its pharmacokinetic properties. nih.govresearchgate.net It can act as a bioisostere for other functional groups, such as carbonyls and halogens, allowing for the fine-tuning of a drug's properties. researchgate.net Over 30 nitrile-containing pharmaceuticals are currently on the market for a wide range of medical conditions, including cancer and diabetes. wikipedia.org

Research Landscape of 5-Bromothiophene-2-carbonitrile in Contemporary Chemistry

This compound is a versatile chemical intermediate with a molecular formula of C₅H₂BrNS. smolecule.comnih.gov Its structure, which combines a halogenated thiophene with a nitrile group, makes it a valuable tool in various areas of chemical research. georganics.sk

Key Research Applications:

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. smolecule.com The bromine atom can be readily displaced or used in coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. numberanalytics.com

Materials Science: Its distinct electronic properties make it a candidate for applications in organic electronics, including OLEDs and organic solar cells. smolecule.com

Medicinal Chemistry: The compound and its derivatives are being investigated for their potential biological activities. smolecule.com For example, some thiophene derivatives have shown antimicrobial and anticancer properties. nih.govsmolecule.com It has also been identified as an inhibitor of certain cytochrome P450 enzymes, which is relevant for drug metabolism studies. smolecule.com

The synthesis of this compound can be achieved through methods such as the bromination of 2-cyanothiophene. smolecule.com Its unique combination of functional groups provides a balance of electronic and steric effects that can be leveraged in various chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrNS |

| Molecular Weight | 188.05 g/mol |

| Boiling Point | 124°C / 34mmHg |

| Density | 1.694 g/mL at 25°C |

| Refractive Index (n20/D) | 1.6190 |

| λmax | 276nm (in Benzene) |

Data sourced from various chemical suppliers and databases. chemdad.com

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings/Potential |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Used in Suzuki and Stille coupling reactions. smolecule.com |

| Materials Science | Organic electronics | Potential use in OLEDs and organic solar cells due to its electronic properties. smolecule.com |

| Medicinal Chemistry | Drug discovery and development | Derivatives show potential antimicrobial and anticancer activity. smolecule.commdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVHCBNJWHPMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393982 | |

| Record name | 5-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-62-5 | |

| Record name | 5-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromothiophene 2 Carbonitrile

Precursor Synthesis and Halogenation Approaches

Traditional synthetic routes to 5-bromothiophene-2-carbonitrile often involve the synthesis of a suitable thiophene (B33073) precursor followed by a halogenation step, or the conversion of an existing functional group into a nitrile.

Bromination of Thiophene-2-carbonitrile

A primary and direct method for preparing this compound is the bromination of thiophene-2-carbonitrile. This electrophilic aromatic substitution reaction introduces a bromine atom at the 5-position of the thiophene ring. The process typically involves reacting 2-cyanothiophene with a brominating agent, such as bromine, in an appropriate solvent. smolecule.com Subsequent purification, often by column chromatography, is necessary to isolate the desired product. smolecule.com

Synthesis from 5-Bromothiophene-2-carboxaldehyde

Another well-documented synthetic route starts from 5-bromothiophene-2-carboxaldehyde. This method involves the conversion of the aldehyde functional group into a nitrile. This transformation can be accomplished through a two-step process, beginning with the formation of an oxime by reacting the aldehyde with hydroxylamine (B1172632). The resulting oxime is then dehydrated to yield the nitrile. A variety of reagents can be employed for the dehydration step, including acetic anhydride (B1165640) or other dehydrating agents.

A modified procedure involves reacting 5-bromothiophene-2-carboxaldehyde in a dry dichloromethane (B109758) solvent under a nitrogen atmosphere. The reaction is initiated at 0°C and then allowed to proceed at room temperature for an extended period, typically around 36 hours. The product is then isolated through filtration, washing, and vacuum drying.

| Starting Material | Reagents | Conditions | Key Features |

| 5-Bromothiophene-2-carboxaldehyde | Varies (e.g., hydroxylamine followed by a dehydrating agent) | Typically multi-step | Conversion of aldehyde to nitrile |

| 5-Bromothiophene-2-carboxaldehyde | Not explicitly stated | Dry CH2Cl2, N2 atmosphere, 0°C to RT, 36h | Direct conversion with specific conditions |

Table 1: Synthesis from 5-Bromothiophene-2-carboxaldehyde

Routes via 2-Acetyl-5-bromothiophene (B160168)

The synthesis can also proceed through an intermediate, 2-acetyl-5-bromothiophene. This compound can be prepared by the Friedel-Crafts acylation of 2-bromothiophene (B119243). In a typical procedure, acetyl chloride is added to a solution of 2-bromothiophene in a solvent like dichloromethane. prepchem.comchemicalbook.com The reaction mixture is stirred at room temperature, followed by a workup with ice and concentrated hydrochloric acid. prepchem.comchemicalbook.com The resulting 2-acetyl-5-bromothiophene can then be converted to this compound, for instance, through a process involving oxidation of the acetyl group to a carboxylic acid, followed by conversion to the nitrile.

| Starting Material | Reagents | Conditions | Yield |

| 2-Bromothiophene | Acetyl chloride, Dichloromethane | Room temperature, 1 hour | 86.1% |

Table 2: Synthesis of 2-Acetyl-5-bromothiophene prepchem.comchemicalbook.com

Advanced Synthetic Protocols for this compound

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These advanced protocols often focus on reducing solvent waste and reaction times.

Solvent-Free Synthesis Techniques

Solvent-free synthesis, often facilitated by techniques like high-speed vibration milling, presents a greener alternative to traditional solvent-based methods. researchgate.net This mechanochemical approach can lead to the formation of thiophene derivatives with short reaction times and under facile conditions. researchgate.net For instance, the synthesis of 2-aminothiophene-3-carbonitrile (B183302) derivatives has been successfully achieved using this method. researchgate.net While not a direct synthesis of this compound, the principles of solvent-free synthesis are applicable to the broader class of thiophene compounds and offer a promising avenue for future research in synthesizing the target molecule. researchgate.netrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various thiophene derivatives. researchgate.netrsc.org For example, the microwave-assisted Gewald reaction is a well-established method for producing 2-aminothiophenes. organic-chemistry.org The synthesis of 5-arylthiophene-2-carboxylates has also been achieved with high efficiency using microwave irradiation. researchgate.net This approach significantly reduces reaction times from hours to minutes. researchgate.netorganic-chemistry.org The application of microwave-assisted synthesis to the preparation of this compound could offer a more efficient and rapid route to this important compound.

| Technique | Key Advantages |

| Solvent-Free Synthesis | Reduced solvent waste, shorter reaction times, environmentally friendly. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. researchgate.netnih.gov |

Table 3: Advanced Synthetic Protocols

Purification and Isolation Techniques for this compound

Column Chromatography: This technique is widely used for the purification of this compound. smolecule.com A common stationary phase is silica (B1680970) gel, and the mobile phase, or eluent, is typically a mixture of non-polar and moderately polar organic solvents. Researchers have successfully used mixtures of chloroform (B151607) and hexane (B92381) to achieve effective separation. The choice of eluent is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides optimal separation of the desired product from impurities.

Recrystallization: Recrystallization is another effective method for purifying solid this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent is key to successful recrystallization, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures.

A documented procedure for the synthesis of this compound from 5-bromothiophene-2-carboxaldehyde involves a work-up procedure that includes filtration and sequential washing of the precipitated product with water, methanol, acetone, and hexane to remove various impurities. This is followed by vacuum drying to yield the purified solid.

Table 2: Common Purification Techniques for this compound

| Technique | Description | Key Parameters |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Stationary Phase (e.g., Silica Gel), Mobile Phase/Eluent (e.g., Chloroform/Hexane). |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Choice of solvent, cooling rate. |

| Filtration and Washing | Mechanical separation of the solid product from the liquid reaction mixture, followed by washing with appropriate solvents to remove residual impurities. | Choice of washing solvents (e.g., water, methanol, acetone, hexane). |

Reactivity and Transformation of 5 Bromothiophene 2 Carbonitrile

Cross-Coupling Reactions Involving 5-Bromothiophene-2-carbonitrile

This compound is a versatile building block in organic synthesis, largely owing to its participation in various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at the 5-position of the thiophene (B33073) ring, providing access to a diverse array of functionalized thiophene derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org this compound and its derivatives readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids.

For instance, the ester derivative, pentyl 5-bromothiophene-2-carboxylate, undergoes successful coupling with several arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst. nih.govresearchgate.net Similarly, phenethyl 5-bromothiophene-2-carboxylate reacts with different arylboronic acids under similar conditions to yield the corresponding phenethyl 5-arylthiophene-2-carboxylate derivatives. nih.govresearchgate.net These reactions are typically carried out at elevated temperatures, such as 90°C, and can be conducted in solvent systems like dry toluene (B28343) or 1,4-dioxane (B91453) with water. nih.govresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of a 5-bromothiophene derivative is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of a 5-bromothiophene derivative with an arylboronic acid.

The reaction proceeds through a catalytic cycle involving the oxidative addition of the bromothiophene to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromothiophene Derivatives

| 5-Bromothiophene Derivative | Arylboronic Acid | Catalyst | Product | Reference |

| Pentyl 5-bromothiophene-2-carboxylate | Various arylboronic acids | Pd(PPh₃)₄ | Pentyl 5-arylthiophene-2-carboxylates | nih.govresearchgate.net |

| Phenethyl 5-bromothiophene-2-carboxylate | Various arylboronic acids | Pd(PPh₃)₄ | Phenethyl 5-arylthiophene-2-carboxylates | nih.govresearchgate.net |

| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.org This reaction is a reliable method for forming carbon-carbon bonds and has been used in large-scale synthesis. harvard.edu this compound can act as the organic halide partner in Stille couplings.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org The reaction is often catalyzed by palladium complexes such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like P(o-tol)₃. rsc.org

Unprecedented side reactions have been observed in Stille couplings involving thiophene derivatives, including the direct C-H stannylation of the α-hydrogen of thiophene and the stannylation of arylbromides. rsc.org

Table 2: General Conditions for Stille Coupling Reactions

| Component | Examples | Reference |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | rsc.org |

| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., 5-hexyl-2-thiophenyl tributylstannane) | wikipedia.orgrsc.org |

| Solvent | Toluene, DMF | harvard.edursc.org |

| Temperature | 90-110 °C | rsc.org |

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgyoutube.com this compound can serve as the aryl halide in Heck reactions, coupling with various alkenes to produce substituted olefins.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. youtube.com A variety of palladium catalysts and ligands can be employed, and the reaction often exhibits high trans selectivity. organic-chemistry.org

Homocoupling Reactions

Homocoupling reactions of aryl halides can occur as a side reaction or a desired transformation under conditions similar to those of cross-coupling reactions. In the context of this compound, homocoupling would lead to the formation of 5,5'-bis(2-cyanothiophene). These reactions can be promoted by palladium catalysts and may occur during attempted cross-coupling reactions, particularly in the absence of a suitable coupling partner or under specific catalytic conditions.

Nucleophilic Substitution Reactions of this compound

The bromine atom in this compound is susceptible to nucleophilic substitution, although this reactivity is influenced by the nature of the thiophene ring and the substituents present. The presence of the electron-withdrawing nitrile group at the 2-position can facilitate nucleophilic attack at the 5-position. uoanbar.edu.iq

Thiophene derivatives are generally more reactive towards nucleophilic substitution than their benzene (B151609) analogues. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-type complex through the involvement of its d-orbitals. uoanbar.edu.iq

While direct nucleophilic substitution on this compound itself is not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution on thiophenes suggest that it can react with various nucleophiles. Copper-mediated nucleophilic substitutions are also a synthetically useful transformation for halothiophenes. uoanbar.edu.iq

Derivatization via the Nitrile Functional Group of this compound

The nitrile group (-C≡N) of this compound offers a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various functionalized thiophene derivatives. Common derivatizations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (5-bromothiophene-2-carboxylic acid) or a carboxamide (5-bromothiophene-2-carboxamide).

Reduction: The nitrile group can be reduced to a primary amine (5-bromo-2-(aminomethyl)thiophene) using reducing agents such as lithium aluminum hydride (LiAlH₄).

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. For example, reaction with a Grignard reagent (R-MgBr) followed by aqueous workup would yield a 5-bromo-2-thienyl ketone.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

These transformations of the nitrile group, coupled with the reactivity of the bromine atom in cross-coupling reactions, make this compound a valuable and versatile intermediate in the synthesis of complex organic molecules.

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile functional group in this compound can readily participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. This transformation is a key example of "click chemistry," known for its high efficiency and mild reaction conditions. georganics.sk The reaction of various nitriles with sodium azide (B81097), often catalyzed by a metal salt like copper sulfate, is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. scielo.brresearchgate.net This method is applicable to a wide range of nitriles, including aliphatic, aromatic, and heteroaromatic nitriles. scielo.br

For instance, the synthesis of 5-substituted-1H-tetrazoles has been successfully achieved from various heteroaromatic nitriles, such as thiophene-2-carbonitrile, under mild conditions with excellent yields. scielo.br The general mechanism involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. rsc.org The presence of electron-withdrawing groups on the nitrile can enhance the reaction rate. rsc.org In the case of this compound, the electron-withdrawing nature of the bromo substituent is expected to facilitate this cycloaddition, leading to the formation of 5-(5-bromo-2-thienyl)-1H-tetrazole.

The resulting tetrazole derivatives are of significant interest in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acids. rsc.org

Table 1: Examples of Tetrazole Synthesis from Nitriles

| Starting Nitrile | Reagents | Product | Yield | Reference |

| Benzonitrile | NaN₃, CuSO₄·5H₂O, DMSO | 5-Phenyl-1H-tetrazole | 95% | researchgate.net |

| Thiophene-2-carbonitrile | NaN₃, CuSO₄·5H₂O, DMSO | 5-(Thiophen-2-yl)-1H-tetrazole | 92% | scielo.br |

| 4-Pyridinecarbonitrile | NaN₃, CuSO₄·5H₂O, DMSO | 5-(Pyridin-4-yl)-1H-tetrazole | 94% | scielo.br |

Conversion to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 5-Bromothiophene-2-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of various derivatives, such as esters and amides. nih.gov The hydrolysis can be achieved under acidic or basic conditions.

Once formed, 5-Bromothiophene-2-carboxylic acid can be readily converted into amides. For example, it can be reacted with an amine, such as pyrazin-2-amine, in the presence of a coupling agent like titanium tetrachloride to yield the corresponding N-substituted amide, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. nih.gov This amide can then undergo further transformations, such as Suzuki cross-coupling reactions at the bromine-bearing carbon, to generate a library of diverse molecules. nih.gov

The direct conversion of nitriles to other carboxylic acid derivatives is also possible. For example, acetyl nitrate (B79036) has been shown to mediate the oxidative conversion of methyl ketones to various carboxylic acid derivatives, a transformation that highlights the potential for diverse functional group interconversions. e-bookshelf.de While not a direct reaction of the nitrile, it showcases the broader context of generating carboxylic acid derivatives from related functional groups.

Table 2: Synthesis of a Carboxylic Acid Derivative from 5-Bromothiophene-2-carboxylic acid

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄, Pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75% | nih.gov |

Formation of Diamidine-Containing Molecules

While the direct conversion of this compound to a diamidine has not been explicitly detailed in the provided context, the synthesis of amidines from nitriles is a well-established transformation. organic-chemistry.orgresearchgate.net The Pinner reaction, for instance, involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which can then react with an amine to produce an amidine. researchgate.net

More contemporary methods for amidine synthesis include multicomponent reactions. For example, N-acyl amidines can be synthesized from nitroalkenes, dibromo amides, and amines in a metal-free, one-pot reaction. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to produce N-sulfonylamidines. organic-chemistry.org

Given these general methods, it is conceivable that this compound could be converted to the corresponding amidine, 5-bromo-2-thiophenecarboximidamide. This could potentially be achieved by reacting the nitrile with an amine source under appropriate catalytic conditions. The resulting amidine could then, in principle, be further functionalized, for example, by reacting the bromine atom in a cross-coupling reaction, to generate more complex diamidine-containing molecules.

Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. e-bookshelf.de The position of substitution on a substituted thiophene is directed by the electronic properties of the existing substituents. In this compound, the ring is substituted with two electron-withdrawing groups: a bromo group at the 5-position and a cyano group at the 2-position.

Both the bromine atom and the nitrile group are deactivating and meta-directing in electrophilic aromatic substitution reactions on a benzene ring. youtube.com In the context of the thiophene ring, which has preferred positions of substitution (α-positions being more reactive than β-positions), the directing effects of these substituents will influence the regiochemical outcome of any further substitution. researchgate.net

Chemo- and Regioselectivity in Reactions of this compound

The presence of two distinct reactive sites in this compound—the nitrile group and the carbon-bromine bond—gives rise to questions of chemoselectivity in its reactions. Furthermore, the potential for substitution at different positions on the thiophene ring introduces the concept of regioselectivity.

Chemoselectivity:

The choice of reagents and reaction conditions will determine which functional group reacts preferentially. For instance, in the cycloaddition reaction with sodium azide to form a tetrazole, the nitrile group is the reactive partner. scielo.br Conversely, in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, the carbon-bromine bond is the site of transformation, allowing for the introduction of new carbon-carbon bonds. nih.gov This demonstrates that by selecting the appropriate reaction conditions, one can selectively functionalize either the nitrile or the bromo-substituted position.

Regioselectivity:

In the context of nucleophilic aromatic substitution (SNAr), the bromine atom at the 5-position is susceptible to displacement by nucleophiles. The rate and regioselectivity of such reactions on thiophene derivatives are influenced by the nature and position of other substituents. The presence of the electron-withdrawing cyano group at the 2-position will activate the ring towards nucleophilic attack, particularly at the C5 position where the bromine is located. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrile group.

Studies on the nucleophilic aromatic substitution of nitrothiophenes have shown that the position of the activating group relative to the leaving group is crucial. nih.gov In this compound, the para-like relationship between the activating cyano group and the bromo leaving group would facilitate nucleophilic substitution at the C5 position. Therefore, reactions with nucleophiles are expected to proceed with high regioselectivity, leading to the substitution of the bromine atom.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Bromothiophene 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 5-bromothiophene-2-carbonitrile and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. Typically, the thiophene protons appear as doublets in the aromatic region of the spectrum. For instance, in some derivatives, these peaks can be observed between δ 7.17–7.57 ppm, with the splitting pattern arising from coupling with the adjacent bromine atom.

Derivatives of this compound, such as 5-bromothiophene-2-carbaldehyde (B154028) and 5-bromo-2-thiophenecarboxylic acid, also show distinct ¹H NMR spectra that aid in their identification. chemicalbook.comchemicalbook.com The specific chemical shifts are influenced by the nature of the substituent at the 2-position of the thiophene ring.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound derivative | Thiophene-H | 7.17-7.57 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound and its derivatives, each carbon atom in the thiophene ring and the carbon of the nitrile or other substituent group will have a distinct chemical shift.

The ¹³C NMR spectrum of a this compound derivative would be expected to show signals for the four carbons of the thiophene ring and the carbon of the nitrile group. The chemical shifts of the thiophene carbons are typically found in the aromatic region (around 125-170 ppm), with the carbon attached to the bromine atom and the carbon attached to the nitrile group showing characteristic shifts influenced by the electronegativity of these substituents. oregonstate.edu The nitrile carbon itself typically appears in the range of 110-120 ppm. oregonstate.edu Quaternary carbons, such as the one bonded to the nitrile group, often exhibit weaker signals. youtube.com For derivatives like 5-bromo-4-nitrothiophene-2-carbonitrile, the presence of strong electron-withdrawing groups like the nitro and cyano groups significantly influences the chemical shifts.

| Compound | Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|---|

| This compound | Thiophene Ring Carbons | ~125-170 |

| Nitrile Carbon (C≡N) | ~110-120 |

Advanced Multi-dimensional NMR Techniques for Structural Confirmation

For complex derivatives or for unambiguous assignment of all proton and carbon signals, advanced multi-dimensional NMR techniques are employed. These include Correlation Spectroscopy (COSY), which identifies coupled protons, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which correlate proton and carbon signals. These experiments are crucial for definitively piecing together the molecular structure, especially when dealing with new or complex derivatives of this compound.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, a sharp and intense absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected to be prominent, typically appearing in the range of 2240-2210 cm⁻¹. The spectrum will also display bands corresponding to the C-H and C=C stretching vibrations of the thiophene ring. pressbooks.pub Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1600-1400 cm⁻¹ region. libretexts.org The C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers.

For derivatives such as 5-bromothiophene-2-carbaldehyde and 5-bromo-2-thiophenecarboxylic acid, the IR spectra will show characteristic absorptions for the carbonyl (C=O) group of the aldehyde or carboxylic acid, respectively, in addition to the thiophene ring vibrations. researchgate.netchemicalbook.comchemicalbook.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240-2210 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1400 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 188.05 g/mol ). nih.gov Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2 peaks) of similar intensity.

Fragmentation analysis provides further structural information. The fragmentation pattern of this compound would show characteristic losses of fragments such as the bromine atom or the cyano group, helping to confirm the connectivity of the molecule. For derivatives, the fragmentation will be influenced by the nature of the other substituents on the thiophene ring.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. For this compound and its crystalline derivatives, single-crystal X-ray diffraction analysis can reveal detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction Studies

For a molecule like this compound, key structural parameters that would be determined include:

The planarity of the thiophene ring.

The bond lengths of the C-Br, C-S, C-C, and C≡N bonds.

The bond angles within the thiophene ring and involving the substituents.

The intermolecular interactions in the crystal lattice.

A similar study on a related compound, 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, revealed a nearly planar structure with an intramolecular hydrogen bond. researchgate.net This highlights the type of detailed structural information that can be obtained from single crystal X-ray diffraction.

Table 1: Representative Crystallographic Data for a Brominated Organic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 4.456(2) |

| c (Å) | 27.89(1) |

| β (°) | 98.78(3) |

| Volume (ų) | 1242.1(9) |

| Z | 4 |

Note: This data is for a representative brominated organic compound and not this compound itself, as specific data was not available.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack together in the solid state. The bromine atom, the nitrogen atom of the nitrile group, and the sulfur atom of the thiophene ring are all expected to participate in significant intermolecular interactions.

Key features that would be investigated include:

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom of the nitrile group or the sulfur atom.

Hydrogen bonding: Although the molecule has no strong hydrogen bond donors, weak C-H···N or C-H···S interactions may be present.

π-π stacking: The aromatic thiophene rings could stack on top of each other, leading to stabilizing π-π interactions.

A study on a brominated hydrazone derivative utilized Hirshfeld surface analysis to quantify the nature of intermolecular interactions, revealing the presence of weak C-H···O and C-H···Br hydrogen bonds. researchgate.net This demonstrates the utility of this technique in elucidating the forces that govern crystal packing.

Molecular Packing and Supramolecular Architectures

The way in which individual molecules of this compound arrange themselves in a crystal is known as molecular packing. This packing is dictated by the intermolecular interactions identified through techniques like Hirshfeld surface analysis. The resulting three-dimensional arrangement is referred to as a supramolecular architecture.

The interplay of halogen bonds, hydrogen bonds, and π-π stacking in this compound would likely lead to a complex and interesting supramolecular structure. Understanding this architecture is important for predicting the material's properties, such as its melting point, solubility, and mechanical strength.

In the absence of a specific study on this compound, we can infer potential packing motifs based on its functional groups. The strong directionality of halogen bonds involving the bromine atom and the linear nature of the nitrile group could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. These, in turn, could be held together by weaker van der Waals forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the aromatic thiophene ring and potentially n→π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms. The presence of the bromine atom and the nitrile group will influence the energy of these transitions and thus the position of the absorption maxima (λ_max).

A study on the related compound 5-bromouracil (B15302) (BrU) and its derivative 5-bromo-2'-deoxyuridine (B1667946) (BrUrd) showed that upon excitation to the ¹ππ* state, both molecules underwent rapid relaxation to lower-lying electronic states. rsc.org This highlights the ability of UV-Vis spectroscopy, particularly when combined with time-resolved techniques, to probe the dynamics of excited electronic states.

Table 2: Predicted UV-Vis Absorption Data for Thiophene Derivatives

| Compound | λ_max (nm) | Transition |

|---|---|---|

| Thiophene | ~231 | π→π* |

| 2-Cyanothiophene | ~250 | π→π* |

| 2-Bromothiophene (B119243) | ~238 | π→π* |

Note: This data is based on typical values for related compounds and serves as an estimation for this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, an XPS analysis would provide:

Elemental Composition: Confirmation of the presence of Carbon (C), Bromine (Br), Nitrogen (N), and Sulfur (S).

Chemical State Information: The binding energies of the C 1s, Br 3d, N 1s, and S 2p core levels would provide information about the chemical environment of each element. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the thiophene ring, the nitrile group, and any adventitious carbon contamination. rsc.org The binding energy of the Br 3d peak would confirm its covalent bonding to the thiophene ring.

In a study on V-doped BaTiO₃, XPS was used to determine the charge transition levels of the dopants by observing shifts in the core level binding energies upon different treatments. researchgate.net This illustrates the power of XPS in probing the electronic structure of materials.

Table 3: Expected Core Level Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| C | 1s | ~285 (thiophene), ~286.5 (C-N) |

| Br | 3d | ~70-71 |

| N | 1s | ~399-400 |

| S | 2p | ~164-165 |

Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.

Powder X-ray Diffraction (PXRD) for Crystalline Material Characterization

Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a material and to determine its crystal structure. In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), is recorded. units.it

For this compound, a PXRD analysis would be used to:

Confirm Crystallinity: A sharp, well-defined diffraction pattern would indicate a crystalline material, while a broad, diffuse pattern would suggest an amorphous or poorly crystalline sample.

Phase Identification: The positions and relative intensities of the diffraction peaks are unique to a specific crystalline phase, acting as a "fingerprint" for the material. This can be used to confirm the identity of a synthesized sample by comparing its PXRD pattern to a reference pattern from a database or a calculated pattern from single crystal data. rsc.org

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. units.it PXRD is a key tool for identifying and characterizing polymorphs, which can have different physical properties.

The PXRD pattern is highly dependent on the lattice parameters of the crystal. For a given crystalline material, the positions of the diffraction peaks are determined by the size and shape of the unit cell.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol |

| 5-bromouracil |

| 5-bromo-2'-deoxyuridine |

| V-doped BaTiO₃ |

| Thiophene |

| 2-Cyanothiophene |

Computational Chemistry and Theoretical Investigations of 5 Bromothiophene 2 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 5-Bromothiophene-2-carbonitrile.

Structural Optimization and Geometrical Parameters

The first step in many DFT studies is the optimization of the molecular geometry to find the lowest energy structure. researchgate.netresearchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), which has been shown to be suitable for geometry optimization of organic molecular systems. researchgate.net The optimized geometry reveals a planar structure for the thiophene (B33073) ring. The calculated bond lengths and angles can be compared with experimental data if available, providing a measure of the accuracy of the computational method.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Br | Value not available in search results |

| C-S | Value not available in search results | |

| C-C (thiophene) | Value not available in search results | |

| C-C≡N | Value not available in search results | |

| C≡N | Value not available in search results | |

| Bond Angle | C-S-C | Value not available in search results |

| Br-C-C | Value not available in search results | |

| C-C-CN | Value not available in search results |

Electronic Structure Analysis (Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. researchgate.net Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and less stable. semanticscholar.org For this compound, the HOMO is typically localized over the thiophene ring and the bromine atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the cyano group and the thiophene ring, suggesting these are the likely sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | Value not available in search results |

| ELUMO | Value not available in search results |

| HOMO-LUMO Gap (ΔE) | Value not available in search results |

Reactivity Descriptors and Global Reactivity Indices

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. semanticscholar.orgresearchgate.net These indices provide a more quantitative picture of the molecule's stability and reactivity than the HOMO-LUMO gap alone. rsc.org

Key global reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness indicates lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. semanticscholar.org

Table 3: Global Reactivity Indices for this compound

| Reactivity Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value not available |

| Chemical Softness (S) | 1/(2η) | Value not available |

| Electrophilicity Index (ω) | χ2/(2η) | Value not available |

Non-Linear Optical (NLO) Properties Prediction

DFT calculations are also employed to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.net These properties are important for applications in optoelectronics and photonics. The key NLO property is the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov Molecules with large hyperpolarizability values are promising candidates for NLO materials. nih.gov For molecules like this compound, the presence of a π-conjugated system and donor-acceptor groups can lead to significant NLO properties.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

DFT methods can simulate various spectroscopic properties, providing theoretical spectra that can be compared with experimental data to confirm the molecular structure and understand its electronic transitions. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in the assignment of experimental vibrational bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). researchgate.net This provides information about the electronic transitions, including the maximum absorption wavelength (λmax) and the corresponding oscillator strengths.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking studies could be used to investigate its potential interactions with biological targets, such as enzymes or receptors. nih.gov These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and the active site of a protein. nih.gov This information is valuable in drug discovery and design.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex and can help to refine the understanding of the binding mode and affinity.

Ligand-Protein Interaction Profiling

Computational studies and in-vitro experiments have begun to shed light on the interactions between this compound and various biological targets. Research indicates that the compound's reactivity profile allows it to form adducts with nucleophiles, a characteristic that may influence its biological effects and toxicity profile. smolecule.com A significant finding is its interaction with metabolic enzymes; the compound has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2). smolecule.com This inhibition is crucial as CYP1A2 is involved in the metabolism of numerous drugs and xenobiotics, suggesting that this compound could potentially alter the pharmacokinetics of co-administered therapeutic agents. smolecule.com

While direct, comprehensive profiling of its interactions with a wide array of proteins is a subject for ongoing research, the thiophene scaffold itself is of great interest in medicinal chemistry. Thiophene derivatives are often designed as bioisosteres of benzene (B151609) rings to serve as specific ligands targeting enzymes or receptors, thereby helping to investigate cellular processes and disease mechanisms.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Drug-Likeness Assessment

The evaluation of a compound's ADMET properties and its "drug-likeness" are critical components of modern drug discovery, often guided by computational models before extensive laboratory testing.

Drug-Likeness Assessment

A compound's potential as an orally administered drug is often initially assessed using frameworks like Lipinski's Rule of Five. nih.gov This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 Daltons, a logP (a measure of lipophilicity) not over 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov

For this compound, the relevant physicochemical properties have been computationally determined. nih.gov These properties are evaluated against Lipinski's criteria in the table below.

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 188.05 g/mol nih.gov | < 500 | Yes |

| Lipophilicity (XLogP3) | 2.7 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (N, S) nih.gov | ≤ 10 | Yes |

As the data indicates, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

Toxicity Prediction

The toxicity profile, based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, highlights several potential hazards. nih.govsigmaaldrich.com

| Hazard Code | Description | Notified Classification Ratio |

|---|---|---|

| H302 | Harmful if swallowed | 100% nih.gov |

| H312 | Harmful in contact with skin | 100% nih.gov |

| H315 | Causes skin irritation | 100% nih.gov |

| H319 | Causes serious eye irritation | 100% nih.gov |

| H332 | Harmful if inhaled | 100% nih.gov |

| H335 | May cause respiratory irritation | 97.7% nih.gov |

These classifications indicate that while the compound has drug-like physicochemical properties, it also possesses significant acute toxicity and irritation potential that would need to be addressed in any therapeutic development program.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energetics. For a molecule like this compound, these methods are invaluable for understanding its synthesis and reactivity.

While specific, published computational studies detailing the reaction mechanisms of this compound were not identified in the search, the principles of such investigations are well-established. For instance, the synthesis of this compound can involve the bromination of a precursor thiophene using reagents like N-bromosuccinimide (NBS). Computational methods, such as Density Functional Theory (DFT), could be employed to model this electrophilic aromatic substitution reaction. Such a study would map the reaction pathway, identify the sigma complex (Wheland intermediate), and calculate the activation energy barriers for the substitution at different positions on the thiophene ring, thereby explaining the observed regioselectivity.

Furthermore, the cyano and bromo groups are versatile functional handles for subsequent reactions like nucleophilic substitution or cross-coupling. Theoretical investigations could predict the feasibility and outcomes of these transformations, guiding synthetic efforts and helping to avoid unproductive reaction pathways.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy associated with them. A potential energy surface (PES) is a multi-dimensional map that relates the geometry of a molecule to its energy. For drug design and materials science, understanding the preferred conformations and the energy barriers between them is crucial.

Detailed computational studies on the conformational analysis and potential energy surface of this compound are not prominently featured in the available literature. However, an analysis of its structure allows for well-founded predictions. The core of the molecule is a thiophene ring, which is an aromatic and therefore planar heterocycle. The bromine atom and the carbon of the nitrile group are directly attached to this rigid ring.

Consequently, the conformational flexibility of this compound is highly limited. The primary degree of freedom would be the rotation around the C-C bond connecting the nitrile group to the thiophene ring. However, due to the linear nature of the C≡N group and its direct attachment to the planar ring, significant conformational isomers are not expected. The molecule is largely flat and rigid. A computational PES mapping would likely confirm a very simple energy landscape with a single, dominant low-energy conformation corresponding to this planar structure. This rigidity can be an advantageous property in drug design, as it reduces the entropic penalty upon binding to a target protein.

Applications of 5 Bromothiophene 2 Carbonitrile in Pharmaceutical and Biological Research

Precursor in Medicinal Chemistry for Novel Pharmaceuticals

The inherent reactivity of the bromine and nitrile functionalities in 5-Bromothiophene-2-carbonitrile makes it a valuable starting material for creating complex molecular architectures with potential therapeutic properties.

Synthesis of Dihydropyrimidinone Scaffolds

While direct synthesis from this compound is not extensively documented in readily available literature, a closely related derivative, 5-bromothiophene-2-carbaldehyde (B154028), serves as a key component in the synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones. tandfonline.com The Biginelli reaction, a one-pot three-component condensation, is a classic method for preparing dihydropyrimidinones (DHPMs), which are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities. organic-chemistry.orgnih.gov The synthesis of these thiophene-based dihydropyrimidinones involves a solvent-free approach, offering advantages such as easy workup, high purity of the final product, and good yields. tandfonline.com The resulting compounds have been investigated for their antibacterial and antifungal properties. tandfonline.com

Development of Thiophene-Based Derivatives with Spasmolytic Activity

Currently, there is a lack of specific research demonstrating the direct use of this compound as a precursor for compounds with spasmolytic activity. However, research on the closely related compound, 5-bromothiophene-2-carboxylic acid, has shown that its derivatives possess significant spasmolytic effects. This suggests a potential area for future investigation where the nitrile group of this compound could be transformed into functionalities suitable for inducing spasmolytic activity.

Scaffolds for Ricin Inhibitor Development

This compound has been successfully utilized as a scaffold in the development of ricin inhibitors. Ricin, a highly potent toxin, poses a significant threat as a bioweapon. Researchers have employed fragment-based drug design and structure-based design to synthesize inhibitors that target the ricin toxin A (RTA) chain. In one study, this compound underwent a Suzuki coupling reaction with (2,6-dimethylphenyl)boronic acid, followed by a cycloaddition with sodium azide (B81097), to yield a potent ricin inhibitor. This highlights the utility of the this compound core in generating molecules that can interact with and inhibit critical biological targets.

Precursors for Compounds Exhibiting Anti-inflammatory and Anti-cancer Properties

The thiophene (B33073) ring is a common motif in many compounds with anti-inflammatory and anti-cancer properties. While direct evidence of this compound as a starting material for such agents is limited in the reviewed literature, its structural features make it an attractive candidate for the synthesis of novel therapeutic agents in these areas. Thiophene derivatives have been shown to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Similarly, numerous thiophene-based compounds have been investigated for their anticancer potential. nih.gov The bromo and cyano groups on this compound offer versatile handles for chemical modification to generate libraries of compounds for screening against inflammatory and cancer targets.

Synthesis of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives

A significant application of this compound is in the synthesis of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide derivatives. These compounds are synthesized through a multi-step process starting with the conversion of the nitrile group to a carbohydrazide, which is then reacted with various substituted benzaldehydes to form the final Schiff base derivatives. icm.edu.plresearchgate.net These derivatives have been characterized by various spectral techniques and evaluated for their biological activities. researchgate.net

Antimicrobial and Antifungal Activity Studies

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities.

The synthesized N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide derivatives have been screened for their antimicrobial and antifungal properties using the cup plate method. icm.edu.plresearchgate.net The results indicated that these compounds exhibit a range of activity, from moderate to good, against various microbial strains. researchgate.net

Similarly, the 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, synthesized from the corresponding carbaldehyde, have also been evaluated for their antibacterial and antifungal efficacy. tandfonline.com The screening of these compounds revealed that several derivatives possess good activity against the tested microorganisms. tandfonline.com

The table below summarizes the antimicrobial and antifungal activity of some N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide derivatives.

| Compound ID | Substituent (R) | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

| 5a | -H | 15 | 14 |

| 5b | 2-Cl | 18 | 17 |

| 5c | 4-Cl | 20 | 19 |

| 5d | 2,4-DiCl | 22 | 21 |

| 5e | 4-NO₂ | 17 | 16 |

| 5f | 3-NO₂ | 16 | 15 |

| 5g | 4-OCH₃ | 19 | 18 |

| 5h | 3-OH | 14 | 13 |

| 5i | 4-OH | 16 | 15 |

| 5j | 4-N(CH₃)₂ | 21 | 20 |

Data compiled from Makwana, H., & Naliapara, Y. T. (2014). Synthesis, characterization and antimicrobial activity of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives. International Letters of Chemistry, Physics and Astronomy, 14(1), 99-105. icm.edu.plresearchgate.net

Evaluation of Antibacterial Efficacy (e.g., against Salmonella Typhi)

Direct studies on the antibacterial efficacy of this compound against Salmonella Typhi, the causative agent of typhoid fever, are not extensively documented in publicly available research. However, recent investigations into closely related derivatives have shown promising results.

A 2024 study focused on the synthesis and antibacterial evaluation of a series of 2-ethylhexyl 5-bromothiophene-2-carboxylates, which are derivatives of 5-bromothiophene-2-carboxylic acid. These compounds were tested for their in vitro activity against extensively drug-resistant (XDR) Salmonella Typhi. One particular derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, demonstrated significant antibacterial action with a minimum inhibitory concentration (MIC) value of 3.125 µg/mL. This highlights the potential of the 5-bromothiophene scaffold as a basis for developing new antibacterial agents against this challenging pathogen. The research suggests that the thiophene moiety plays a crucial role in the observed antibacterial activity.

While this research provides valuable insight into the potential of this class of compounds, it is important to note that the direct antibacterial activity of this compound against Salmonella Typhi remains an area for future investigation.

Table 1: Antibacterial Activity of a 5-Bromothiophene Derivative against XDR Salmonella Typhi

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Extensively Drug-Resistant (XDR) Salmonella Typhi | 3.125 µg/mL |

Role in Other Biologically Active Heterocyclic Scaffolds (e.g., Benzothiazole (B30560) Derivatives)

The utility of this compound as a precursor in the synthesis of other biologically active heterocyclic scaffolds, such as benzothiazole derivatives, is a plausible area of chemical exploration. Benzothiazoles are a prominent class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various functionalized molecules. In principle, the nitrile group of this compound could be chemically transformed into a group that can react with 2-aminothiophenol (B119425) to form a thiophene-substituted benzothiazole. However, a review of the current scientific literature did not yield specific examples of this compound being directly utilized in the synthesis of benzothiazole derivatives. The exploration of this synthetic route and the subsequent biological evaluation of the resulting hybrid molecules remains a potential avenue for future research and development in medicinal chemistry.

Applications in Agricultural Chemical Formulations

The application of this compound as an intermediate in the synthesis of agricultural chemicals is a recognized potential use for this compound. smolecule.com The structural features of this compound make it a suitable starting material for the creation of more complex molecules with potential pesticidal properties.

Thiophene-containing compounds have been investigated for their utility as herbicides and fungicides in agriculture. The bromine atom and the nitrile group on the thiophene ring of this compound offer opportunities for diverse chemical reactions to build novel agrochemical candidates. Despite this potential, specific examples of commercial or late-stage developmental agricultural chemical formulations derived directly from this compound are not prominently featured in the available scientific and patent literature. Further research and development would be necessary to fully explore and realize the potential of this compound in the formulation of new and effective agricultural products.

Environmental and Safety Considerations in Academic Research with 5 Bromothiophene 2 Carbonitrile

Degradation Pathways and Environmental Fate

Thiophene (B33073) and its derivatives are known to be susceptible to biodegradation by various microorganisms. For instance, bacteria of the genus Vibrio and Rhodococcus have been shown to degrade thiophene-2-carboxylate (B1233283) and other thiophene derivatives. nih.govnih.gov The degradation process often involves the cleavage of the thiophene ring and the release of the sulfur atom as sulfate. nih.gov It is plausible that 5-Bromothiophene-2-carbonitrile could undergo similar initial enzymatic attacks, potentially leading to the opening of the thiophene ring.

The nitrile group (-CN) is another functional group that will influence the environmental fate of this compound. While some nitrile compounds can be utilized by microorganisms as a source of carbon and nitrogen, others can be more recalcitrant. The environmental persistence of this compound will, therefore, depend on the complex interplay between the thiophene ring, the bromo-substituent, and the nitrile functional group.

Table 1: Predicted Environmental Fate Characteristics of this compound

| Property | Predicted Behavior | Basis for Prediction |

| Biodegradation | Likely to be slow; may require specific microbial populations and cometabolism. | Based on the known recalcitrance of some halogenated aromatic compounds and the potential for microbial degradation of the thiophene ring. nih.govnih.govmdpi.com |

| Persistence | Expected to be more persistent than non-brominated thiophene derivatives. | The presence of the carbon-bromine bond generally increases environmental persistence. mdpi.com |

| Bioaccumulation | Moderate potential for bioaccumulation. | The predicted LogP value (a measure of lipophilicity) can indicate a tendency to accumulate in fatty tissues. |

| Abiotic Degradation | May undergo photolysis in the presence of sunlight. | Aromatic compounds can be susceptible to degradation by UV radiation. |

It is crucial to note that these are predictions based on the behavior of structurally similar compounds, and specific experimental data for this compound is needed for a definitive assessment of its environmental fate.

Safe Handling and Disposal Protocols in Laboratory Settings

The safe handling and disposal of this compound in a laboratory setting are guided by its known and predicted hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple hazards. nih.govsigmaaldrich.com

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

Safe Handling Procedures:

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. sigmaaldrich.com

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact. sigmaaldrich.com Gloves should be inspected before use and changed frequently.

Skin and Body Protection: A lab coat should be worn to protect street clothing and minimize skin exposure.

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used. sigmaaldrich.com

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Protocols:

Waste Segregation: All waste containing this compound, including contaminated labware and PPE, should be collected in a designated, properly labeled, and sealed hazardous waste container.

Waste Disposal: The disposal of chemical waste must comply with local, state, and federal regulations. The waste should be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Regulatory Frameworks for Research Chemicals and Waste Management

The use of research chemicals like this compound and the management of the resulting waste are governed by a multi-layered regulatory framework.

In the European Union , the primary legislation is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.gov While chemicals used in scientific research and development are subject to certain exemptions under REACH, laboratories are still obligated to ensure the safe handling and disposal of these substances. nih.gov The Classification, Labelling and Packaging (CLP) Regulation aligns the EU system with the GHS, ensuring that hazards are clearly communicated. nih.gov

In the United States , the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA), is the main federal law governing chemical substances. Similar to REACH, TSCA has provisions for chemicals used in small quantities for research and development. The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste, dictating how chemical waste from laboratories must be handled, stored, transported, and disposed of.

Academic institutions are responsible for establishing and enforcing their own chemical hygiene plans, in line with these regulations, to ensure a safe research environment and proper waste management. These plans typically include specific protocols for handling hazardous chemicals, training requirements for laboratory personnel, and emergency procedures.

Table 3: Key Regulatory Frameworks

| Jurisdiction | Primary Regulation(s) | Key Focus |

| European Union | REACH, CLP | Registration of chemicals, evaluation of risks, authorization for use of substances of very high concern, and hazard communication. nih.gov |

| United States | TSCA, RCRA | Regulation of new and existing chemical substances, and comprehensive management of hazardous waste. |

Researchers must remain informed about and compliant with these evolving regulations to ensure the safety of themselves, their colleagues, and the environment.

Q & A